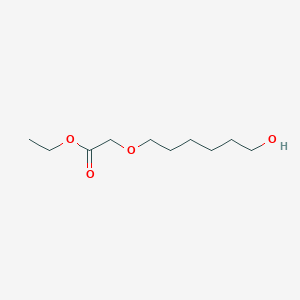

Ethyl 2-((6-hydroxyhexyl)oxy)acetate

Description

Ethyl 2-((6-hydroxyhexyl)oxy)acetate is an ethyl ester derivative featuring an ethoxyacetate backbone substituted with a 6-hydroxyhexyloxy chain. Structurally, it combines a hydrophilic terminal hydroxyl group with a lipophilic hexyl chain, making it amphiphilic. This compound is hypothesized to exhibit unique solubility, reactivity, and crystallinity due to the interplay between its ester group and the hydroxyl-terminated alkyl chain.

Properties

Molecular Formula |

C10H20O4 |

|---|---|

Molecular Weight |

204.26 g/mol |

IUPAC Name |

ethyl 2-(6-hydroxyhexoxy)acetate |

InChI |

InChI=1S/C10H20O4/c1-2-14-10(12)9-13-8-6-4-3-5-7-11/h11H,2-9H2,1H3 |

InChI Key |

NKEHQHHZFGVNGN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)COCCCCCCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-((6-hydroxyhexyl)oxy)acetate can be synthesized through the esterification of 6-hydroxyhexanol with ethyl acetate. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester .

Industrial Production Methods

In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous reactors and efficient separation techniques, such as distillation, ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((6-hydroxyhexyl)oxy)acetate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The ester group can be reduced to form an alcohol.

Substitution: The ester group can undergo nucleophilic substitution reactions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 6-oxohexyl acetate or 6-carboxyhexyl acetate.

Reduction: Formation of 6-hydroxyhexanol.

Substitution: Formation of various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-((6-hydroxyhexyl)oxy)acetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.

Industry: Used in the production of fragrances, flavors, and other specialty chemicals

Mechanism of Action

The mechanism of action of ethyl 2-((6-hydroxyhexyl)oxy)acetate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Ethyl 2-((6-hydroxyhexyl)oxy)acetate

- Molecular Formula : C₁₁H₂₂O₅ (inferred).

- Functional Groups : Ethyl ester, ether linkage, terminal hydroxyl group.

Ethyl 2-hydroxyacetate (CAS 623-50-7)

- Molecular Formula : C₄H₈O₃.

- Functional Groups : Ethyl ester, α-hydroxyl group.

- Key Features: The hydroxyl group adjacent to the ester enhances polarity and solubility in polar solvents (e.g., water, ethanol) compared to non-hydroxylated esters. However, its shorter chain limits hydrophobic interactions .

Hexyl acetate (CAS 142-92-7)

- Molecular Formula : C₈H₁₆O₂.

- Functional Groups : Simple ethyl ester with a linear hexyl chain.

- Key Features : High lipophilicity due to the hexyl group; used in fragrances and solvents. Lacks hydrogen-bonding groups, leading to lower solubility in water compared to hydroxylated analogs .

Ethyl 2-[(2-oxo-2H-chromen-6-yl)oxy]acetate

Physical and Chemical Properties

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | Solubility (Polar vs. Non-polar) | Key Interactions |

|---|---|---|---|---|---|

| This compound* | 234.29 (inferred) | N/A | N/A | Moderate (amphiphilic) | Hydrogen bonding, van der Waals |

| Ethyl 2-hydroxyacetate | 104.10 | N/A | 185–190 | High in polar solvents | Strong hydrogen bonding |

| Hexyl acetate | 144.21 | -64 | 169–172 | Low in water; high in organics | van der Waals |

| Ethyl coumarin derivative | 258.27 | 176–177 (crystals) | N/A | Low in water; soluble in DMSO | π-π stacking, C–H⋯O bonds |

*Inferred properties based on structural analogs.

Crystallinity and Hydrogen Bonding

- This compound : Likely forms layered structures via intermolecular hydrogen bonds between the hydroxyl and ester groups, similar to coumarin derivatives. The hexyl chain may adopt an extended conformation, as seen in ethyl 2-[(2-oxo-2H-chromen-6-yl)oxy]acetate .

- Ethyl coumarin derivative : Exhibits planar molecular stacking with C–H⋯O interactions (3.446 Å between π-π stacked rings) and screw-axis-related crystal symmetry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.